2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
CAS No.: 1177307-45-7
Cat. No.: VC2813327
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177307-45-7 |
|---|---|
| Molecular Formula | C9H15N3O |
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 2-(4-ethyl-3,5-dimethylpyrazol-1-yl)acetamide |
| Standard InChI | InChI=1S/C9H15N3O/c1-4-8-6(2)11-12(7(8)3)5-9(10)13/h4-5H2,1-3H3,(H2,10,13) |
| Standard InChI Key | INVLBEGEXJPFSN-UHFFFAOYSA-N |
| SMILES | CCC1=C(N(N=C1C)CC(=O)N)C |
| Canonical SMILES | CCC1=C(N(N=C1C)CC(=O)N)C |
Introduction
Chemical Structure and Properties
Structural Features
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide possesses a heterocyclic structure with a pyrazole core. The compound's IUPAC name accurately reflects its structural arrangement, featuring an ethyl group attached to the N1 position of the pyrazole ring, methyl groups at positions C3 and C5, and an acetamide group (-CH₂CONH₂) at position C4. This particular substitution pattern is crucial for its biological activity and chemical behavior.
Molecular Characteristics
The compound has a molecular formula of C₉H₁₅N₃O with a molecular weight of 181.23 g/mol. Its structure can be represented in various chemical notation systems, including InChI (InChI=1S/C9H15N3O/c1-4-12-7(3)8(5-9(10)13)6(2)11-12/h4-5H2,1-3H3,(H2,10,13)) and SMILES notation (CCN1C(=C(C(=N1)C)CC(=O)N)C).
Physical and Chemical Properties
The physical properties of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide include its appearance as white crystalline solid under standard conditions. The compound demonstrates moderate solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide, while showing limited solubility in water. This solubility profile affects its bioavailability and applications in pharmaceutical formulations.
Table 1 summarizes the key physical and chemical properties of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃O |
| Molecular Weight | 181.23 g/mol |
| CAS Number | 956950-94-0 |
| Physical State | White crystalline solid |
| Solubility | Soluble in organic solvents; limited water solubility |
| InChI Key | PKSUAUHVBHEONY-UHFFFAOYSA-N |
Synthesis Methods
Laboratory Scale Synthesis
The synthesis of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide typically involves multiple steps, beginning with the formation of the pyrazole ring followed by functionalization to introduce the acetamide group. One common synthetic approach involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole core structure.
Chemical Reactivity Profile
Common Reaction Types
Several reaction types are characteristic of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide:
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Oxidation reactions: The compound can undergo oxidation under specific conditions, potentially leading to hydroxylated derivatives or other oxidized products.
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Reduction reactions: Reducing agents such as sodium borohydride can modify the functional groups attached to the pyrazole ring, particularly the acetamide group.
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Substitution reactions: Various substituents on the pyrazole ring can be replaced by other groups through appropriate substitution reactions.
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Heterocyclization reactions: As seen in the synthesis of related compounds, the acetamide group can participate in heterocyclization reactions to form more complex heterocyclic systems .
Reaction with Biological Systems
The chemical reactivity of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide also extends to its interactions with biological systems. The compound's ability to form hydrogen bonds through its amide group and to interact with various enzymatic systems contributes to its biological activities. These interactions often involve specific binding to target proteins, modulation of enzymatic activities, or interference with cellular signaling pathways.
Biological Activities
Antimicrobial Properties
Research indicates that 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide and related pyrazole derivatives exhibit antimicrobial properties against various bacterial strains. These compounds have been tested against both Gram-positive and Gram-negative bacteria, showing promising inhibitory effects at varying concentrations. The mechanism of antimicrobial action is believed to involve interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.
Anti-inflammatory Effects
The anti-inflammatory properties of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide have been evaluated in various experimental models. Studies suggest that the compound can modulate inflammatory pathways, potentially through inhibition of inflammatory mediators such as cytokines and prostaglandins. This anti-inflammatory activity makes the compound a potential candidate for developing new anti-inflammatory drugs.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 (laryngeal) | 3.25 |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-pyrazole | A549 (lung) | 26 |
| 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide | Various lines | Under investigation |
Structure-Activity Relationships
The biological activities of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide are closely related to its structural features. The pyrazole ring serves as a pharmacophore, while the substituents (ethyl, methyl, and acetamide groups) fine-tune the biological properties. Studies on structure-activity relationships have indicated that:
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The presence of the ethyl group at the N1 position contributes to optimal binding to target proteins.
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The methyl groups at C3 and C5 positions enhance lipophilicity and membrane permeability.
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The acetamide group at the C4 position is crucial for hydrogen bonding with target receptors.
Research Applications and Development
Medicinal Chemistry Applications
2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide has significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its diverse biological activities make it a valuable template for designing drugs with antimicrobial, anti-inflammatory, and anticancer properties. Medicinal chemists are exploring structural modifications to enhance specific activities while minimizing potential side effects.
Role as Synthetic Intermediate
Beyond its direct biological applications, 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications that can lead to more complex molecules with enhanced properties. The compound's reactivity pattern enables selective functionalization, making it valuable in building diverse chemical libraries for drug discovery programs.
Current Research Trends
Current research involving 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide focuses on several key areas:
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Optimization of synthetic routes to improve yield and purity
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Detailed structure-activity relationship studies to enhance biological activities
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Development of drug delivery systems to improve bioavailability
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Exploration of synergistic effects with established drugs
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Investigation of specific molecular targets and mechanisms of action
Comparative Analysis with Related Compounds
Similar Pyrazole Derivatives
Several pyrazole derivatives share structural similarities with 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide, including:
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1-ethyl-3,5-dimethyl-1H-pyrazole: Lacks the acetamide group at the C4 position
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4-acetyl-1-ethyl-3,5-dimethyl-1H-pyrazole: Contains an acetyl group instead of an acetamide group
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Various N-substituted pyrazole derivatives with different functional groups
Table 3 provides a comparative analysis of these related compounds:
| Compound | Structural Difference | Biological Activity Comparison |
|---|---|---|
| 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide | Reference compound | Balanced antimicrobial, anti-inflammatory, and anticancer activities |
| 1-ethyl-3,5-dimethyl-1H-pyrazole | Lacks acetamide group | Reduced biological activity across all parameters |
| 4-acetyl-1-ethyl-3,5-dimethyl-1H-pyrazole | Acetyl instead of acetamide | Enhanced antimicrobial but reduced anti-inflammatory properties |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Complex bis-pyrazole structure | Superior anticancer activity against specific cell lines |
Structure-Function Correlations
Comparative analysis of these related compounds reveals important structure-function correlations. The presence and nature of substituents on the pyrazole ring significantly influence biological activities. For instance, the acetamide group in 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide appears to provide a balance of activities, while other functional groups may enhance specific properties at the expense of others.
Future Research Directions
Synthetic Chemistry Advancements
Future research in synthetic chemistry related to 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide may focus on:
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Development of green chemistry approaches to synthesis
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Exploration of enzymatic routes for selective functionalization
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Application of flow chemistry techniques for continuous production
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Investigation of novel catalysts to improve reaction efficiency and selectivity
Computational Studies
Computational approaches offer significant potential for advancing our understanding of 2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide:
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Molecular modeling to predict binding to biological targets
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Quantitative structure-activity relationship (QSAR) studies to guide rational design
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Simulations of metabolic pathways to predict in vivo behavior
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Virtual screening to identify optimal structural modifications
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